molecular formula C11H22N2O4 B2612549 (S)-3-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid CAS No. 1956436-56-8

(S)-3-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid

Cat. No.: B2612549
CAS No.: 1956436-56-8
M. Wt: 246.307
InChI Key: QLDUAIKSZTULGY-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-3-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid is a compound used primarily in peptide synthesis. It is a derivative of lysine, an essential amino acid, and features a tert-butoxycarbonyl (Boc) protecting group. This compound is significant in organic synthesis and biochemistry due to its role in the preparation of peptides and proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid typically involves the protection of the amino group of lysine. The tert-butoxycarbonyl (Boc) group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions are mild, often carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In industrial settings, the production of Boc-protected amino acids, including this compound, is optimized for high yield and purity. The process involves large-scale reactions with stringent control over reaction parameters to ensure consistency and quality. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification is common .

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl) in methanol.

    Coupling: N,N’-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt), and other peptide coupling reagents.

Major Products Formed

The major products formed from these reactions include deprotected amino acids and peptides, which are essential building blocks for proteins and other biologically active molecules .

Mechanism of Action

The mechanism of action of (S)-3-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, facilitating the synthesis of peptides and proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-3-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid is unique due to its specific structure, which allows for the synthesis of longer peptide chains compared to shorter Boc-protected amino acids. Its use in the synthesis of complex peptides and proteins makes it a valuable tool in biochemical research and drug development .

Properties

IUPAC Name

(3S)-3-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O4/c1-11(2,3)17-10(16)13-6-4-5-8(12)7-9(14)15/h8H,4-7,12H2,1-3H3,(H,13,16)(H,14,15)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLDUAIKSZTULGY-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCC(CC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCC[C@@H](CC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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